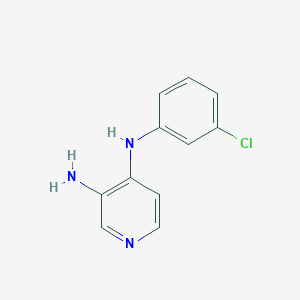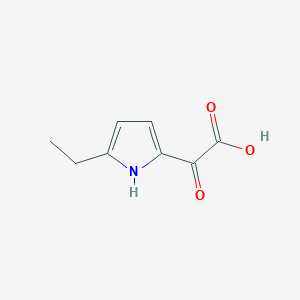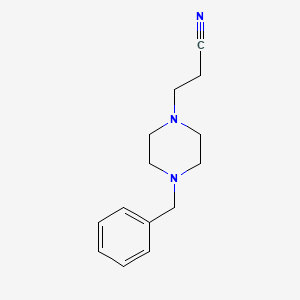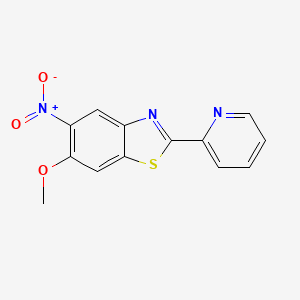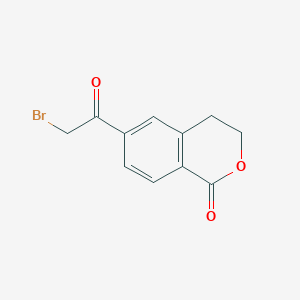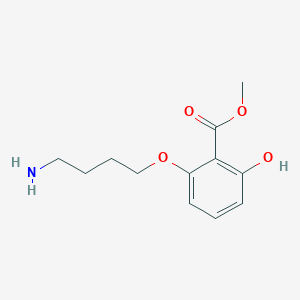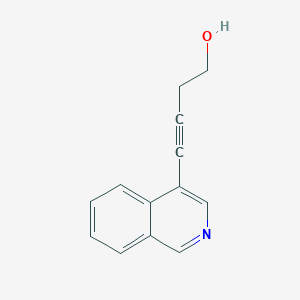
4-(Isoquinolin-4-yl)but-3-yn-1-ol
Übersicht
Beschreibung
4-(Isoquinolin-4-yl)but-3-yn-1-ol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-4-yl)but-3-yn-1-ol typically involves the coupling of isoquinoline derivatives with alkynes. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodoisoquinoline with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isoquinolin-4-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a saturated or partially saturated compound.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-Isoquinolinyl)-3-butyn-1-one.
Reduction: Formation of this compound or 4-(4-Isoquinolinyl)-3-butene-1-ol.
Substitution: Formation of various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Isoquinolin-4-yl)but-3-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Isoquinolin-4-yl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Quinolinol: Another isoquinoline derivative with similar structural features.
4-Isoquinolineboronic acid: Used in various chemical reactions and has similar reactivity.
4-(Isoquinolin-4-yl)benzoic acid: Shares the isoquinoline core structure .
Uniqueness
4-(Isoquinolin-4-yl)but-3-yn-1-ol is unique due to its butyn-1-ol moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11NO |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
4-isoquinolin-4-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C13H11NO/c15-8-4-3-6-12-10-14-9-11-5-1-2-7-13(11)12/h1-2,5,7,9-10,15H,4,8H2 |
InChI-Schlüssel |
ZVYJJUGYMFBBJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC=C2C#CCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3S)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone](/img/structure/B8493523.png)
![N-[2-[(1-methyl-1H-benzimidazol-2-yl)amino]ethyl]acetamide](/img/structure/B8493527.png)
![Methyl 2-[6-hydroxy-2-(trifluoromethyl)pyrimidin-4-yl]acetate](/img/structure/B8493530.png)
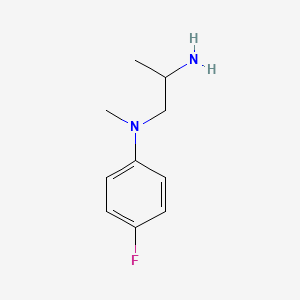

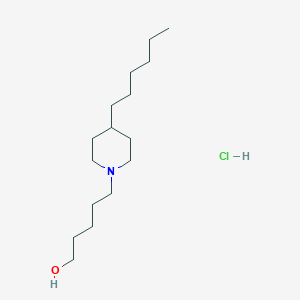
![5-Allyl-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B8493544.png)
